9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O4 and its molecular weight is 433.89. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Treatment
This compound has been investigated for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Research highlights its role as an antagonist for A1/A2A adenosine receptors and as a potent inhibitor of monoamine oxidases (MAO). These properties make it a candidate for addressing multiple targets involved in neurodegeneration, possibly offering additive or synergistic effects in vivo (Koch et al., 2013).
Receptor Affinity and Binding Modes
The compound's affinity for adenosine receptors (ARs) has been studied extensively. It's noted for its selectivity and potency, particularly as an A1 adenosine receptor antagonist, with potential implications for treating conditions related to adenosine receptor dysregulation. Structural variations in the compound influence binding affinities and receptor interactions, indicating a nuanced potential for therapeutic targeting (Szymańska et al., 2016).
Antidepressant and Anxiolytic Potential
Studies reveal the compound's high affinity for serotonin receptors (5-HT1A, 5-HT2A) and its potential as an antagonist. Its receptor binding profile suggests a role in modulating neurotransmitter systems, with implications for developing treatments for mood disorders and anxiety. Some derivatives show marked anxiolytic and antidepressant activity in vivo, comparable to conventional medications like diazepam and ipsapirone (Jurczyk et al., 2004).
Properties
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O4/c1-12-10-25(13-5-6-15(30-4)14(21)9-13)19-22-17-16(26(19)11-12)18(27)24(7-8-29-3)20(28)23(17)2/h5-6,9,12H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYRKKPTTFVYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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